molecular formula C21H23NO6 B11383146 N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11383146
M. Wt: 385.4 g/mol
InChI Key: NBYPWYNOQYUKSN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative characterized by a central 3,4,5-trimethoxy-substituted benzoyl core. This structure is flanked by two distinct furan-based substituents: a furan-2-ylmethyl group and a 5-methylfuran-2-ylmethyl group (CAS: 874127-97-6; molecular formula: C₂₀H₂₅NO₇S) . The 3,4,5-trimethoxybenzoyl moiety is a recurring pharmacophore in bioactive compounds, known for enhancing lipophilicity and enabling interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C21H23NO6/c1-14-7-8-17(28-14)13-22(12-16-6-5-9-27-16)21(23)15-10-18(24-2)20(26-4)19(11-15)25-3/h5-11H,12-13H2,1-4H3

InChI Key

NBYPWYNOQYUKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and substrate amounts are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzamides and furans.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Binding

  • Furan vs.
  • Trimethoxybenzoyl Core : Common across all analogs, this group enhances lipophilicity, facilitating membrane penetration. However, bulky substituents (e.g., quinazoline in 11i) may sterically hinder target binding compared to smaller furan groups .

Research Findings and Trends

Substituent-Driven Target Selectivity : Thiazole and quinazoline analogs prioritize kinase inhibition, while furan derivatives may favor GPCR or cytochrome P450 modulation .

Metabolic Stability : Furan rings, while less reactive than pyrrolidine (VUF15485), may still undergo oxidative metabolism, necessitating structural optimization for drug development .

Synthetic Versatility : The trimethoxybenzoyl core supports diverse functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant studies.

The molecular formula for this compound is C20H25NO7C_{20}H_{25}NO_{7} with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes furan and methoxy groups, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H25NO7
Molecular Weight423.5 g/mol
StructureStructure

Antimicrobial Activity

Furan derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various pathogens.

  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Case Studies :
    • A study reported that furan derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
    • Specific derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

Furan-based compounds have also been explored for their anticancer properties.

  • In Vitro Studies : Research indicates that this compound may inhibit tumor cell proliferation.
    • For example, derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
  • Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focus of recent studies.

  • Target Enzymes : Research has identified that similar compounds can act as inhibitors of proteases involved in viral replication (e.g., SARS-CoV-2 main protease).
    • For instance, specific furan derivatives were reported with IC50 values around 1.57 µM against the SARS-CoV-2 main protease .
  • Implications : These findings suggest that the compound could be developed further for antiviral applications.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus5 µM
AnticancerMCF-7 (breast cancer)20 µM
Enzyme InhibitionSARS-CoV-2 Main Protease1.57 µM

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